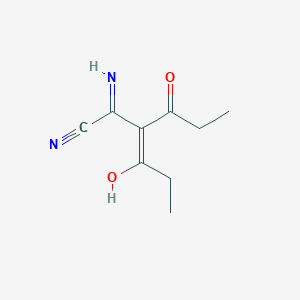
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is an organic compound characterized by its unique structure, which includes a hydroxy group, a propanoyl group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyanation reactions to introduce the cyanide group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyanide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide exerts its effects involves its interaction with specific molecular targets. The cyanide group can inhibit cytochrome oxidase, disrupting cellular respiration and leading to metabolic inhibition. This interaction is crucial in understanding its biological and toxicological effects.
類似化合物との比較
Similar Compounds
- Sodium cyanide (NaCN)
- Potassium cyanide (KCN)
- Hydrogen cyanide (HCN)
- Cyanogen chloride (CNCl)
Uniqueness
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is unique due to its specific structure, which combines a hydroxy group, a propanoyl group, and a cyanide group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide |
InChI |
InChI=1S/C9H12N2O2/c1-3-7(12)9(6(11)5-10)8(13)4-2/h11-12H,3-4H2,1-2H3/b9-7+,11-6? |
InChIキー |
IHQWJIIRQBGZTD-GQCIWFOMSA-N |
異性体SMILES |
CC/C(=C(\C(=O)CC)/C(=N)C#N)/O |
正規SMILES |
CCC(=C(C(=O)CC)C(=N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


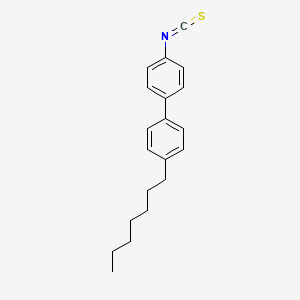

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
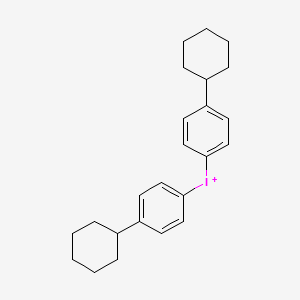


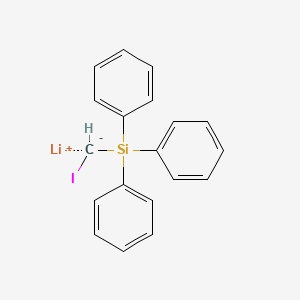
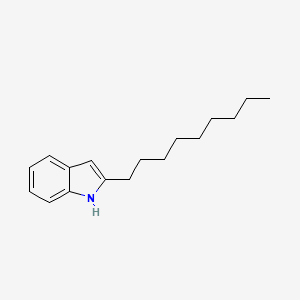
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
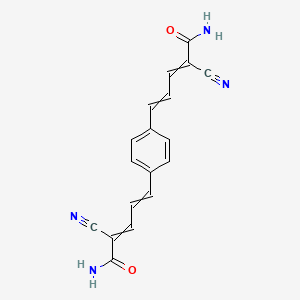
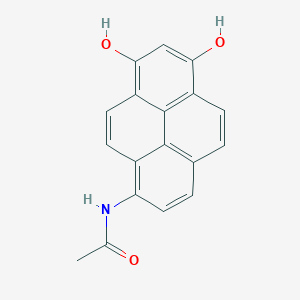
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
